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Compound of Interest

Compound Name: 2,4-PDCA

Cat. No.: B024962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,4-

Pyridinedicarboxylic acid (also known as Lutidinic acid), a compound of interest in various

research fields, including as an inhibitor of histone lysine demethylases. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from the spectroscopic

analysis of 2,4-Pyridinedicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2,4-Pyridinedicarboxylic acid hydrate in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Assignment

~8.9 d H-6

~8.3 s H-3

~7.9 d H-5

~3.5 br s H₂O (hydrate) & COOH
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Note: Specific chemical shifts can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of 2,4-Pyridinedicarboxylic acid hydrate in DMSO-d₆

Chemical Shift (δ) ppm Assignment

~166 C=O (C4-Carboxyl)

~165 C=O (C2-Carboxyl)

~152 C-2

~150 C-6

~140 C-4

~128 C-5

~125 C-3

Note: Specific chemical shifts can vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2,4-Pyridinedicarboxylic acid (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 Broad
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600 Medium
C=C and C=N stretch (Pyridine

ring)

~1300 Medium
C-O stretch and O-H bend

(Carboxylic acid)

~900 Medium
O-H bend (out-of-plane,

Carboxylic acid dimer)
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Mass Spectrometry (MS)
Table 4: Mass Spectrometric Data (GC-MS) of 2,4-Pyridinedicarboxylic acid

m/z Relative Intensity (%) Possible Fragment

167 Base Peak [M]⁺ (Molecular Ion)

123 High [M-CO₂]⁺

78 Medium [C₅H₄N]⁺ (Pyridyl cation)

51 Low [C₄H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:

Accurately weigh approximately 5-10 mg of 2,4-Pyridinedicarboxylic acid. For ¹³C NMR, a

higher concentration (20-50 mg) is recommended.

Transfer the solid sample into a clean, dry 5 mm NMR tube.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely

dissolved. The solution should be clear and free of any particulates.

1.2. ¹H NMR Acquisition:

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

The instrument is locked to the deuterium signal of the DMSO-d₆ solvent.

The sample is shimmed to optimize the magnetic field homogeneity.
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A standard single-pulse experiment is performed at room temperature.

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

1.3. ¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the

corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum

to singlets for each unique carbon.

A larger number of scans (typically 1024 or more) is required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
2.1. Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any

absorbed water.

In an agate mortar, grind 1-2 mg of 2,4-Pyridinedicarboxylic acid into a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the

sample.

Grind the mixture until a homogenous, fine powder is obtained.

Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons)

using a hydraulic press to form a thin, transparent pellet.

2.2. Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
3.1. Gas Chromatography-Mass Spectrometry (GC-MS):

Derivatization (if necessary): For GC analysis of carboxylic acids, derivatization to a more

volatile ester form (e.g., methyl or trimethylsilyl ester) is often required.

Sample Preparation: Dissolve a small amount of the derivatized or underivatized sample in a

suitable volatile solvent (e.g., methanol, dichloromethane).

GC Conditions:

Column: A polar capillary column (e.g., DB-WAX or similar) is typically used.

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal

decomposition (e.g., 250 °C).

Oven Program: A temperature gradient is employed, for example, starting at 100 °C,

holding for 1 minute, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: Typically 230 °C.

3.2. Electrospray Ionization-Mass Spectrometry (ESI-MS) by Direct Infusion:
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Sample Preparation: Prepare a dilute solution of 2,4-Pyridinedicarboxylic acid (approximately

1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with

0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion

mode).

Data Acquisition:

The sample solution is directly infused into the ESI source at a constant flow rate (e.g., 5-

10 µL/min) using a syringe pump.

Spectra are acquired in either positive or negative ion mode. For a dicarboxylic acid,

negative ion mode is often more informative, detecting the [M-H]⁻ ion.

The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2,4-Pyridinedicarboxylic acid.
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Caption: Logical workflow for the spectroscopic analysis of 2,4-Pyridinedicarboxylic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Pyridinedicarboxylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024962#spectroscopic-data-nmr-ir-mass-spec-of-2-
4-pyridinedicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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